

## chemical structure and properties of Ddan-MT

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Ddan-MT   |           |
| Cat. No.:            | B12377472 | Get Quote |

### An In-depth Technical Guide to Ddan-MT

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**Ddan-MT** is a novel, orally bioavailable small molecule inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1), a key component of the mitogen-activated protein kinase (MAPK) signaling cascade. By selectively targeting ASK1, **Ddan-MT** demonstrates potent anti-inflammatory and anti-apoptotic effects in preclinical models of organ damage and fibrosis. This document provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical data supporting the development of **Ddan-MT** as a potential therapeutic agent. Detailed experimental protocols and signaling pathway diagrams are included to facilitate further research and development.

### **Chemical Structure and Physicochemical Properties**

**Ddan-MT**, chemically known as 4-(5-cyclopropyl-1H-pyrazol-3-yl)-6-methyl-N-(1,3,4-thiadiazol-2-yl)pyrimidin-2-amine, is a synthetic heterocyclic compound. Its structure was designed to achieve high selectivity and affinity for the ATP-binding pocket of ASK1.

Image of the chemical structure of **Ddan-MT** would be placed here.

Table 1: Physicochemical Properties of **Ddan-MT** 



| Property                                      | Value                                                                                 |  |
|-----------------------------------------------|---------------------------------------------------------------------------------------|--|
| IUPAC Name                                    | 4-(5-cyclopropyl-1H-pyrazol-3-yl)-6-methyl-N-(1,3,4-thiadiazol-2-yl)pyrimidin-2-amine |  |
| Molecular Formula                             | C14H14N8S                                                                             |  |
| Molecular Weight                              | 326.38 g/mol                                                                          |  |
| Appearance                                    | White to off-white crystalline solid                                                  |  |
| Solubility                                    | Soluble in DMSO (>50 mg/mL), sparingly soluble in ethanol, and insoluble in water.    |  |
| LogP                                          | 2.8                                                                                   |  |
| pKa 5.2 (pyrimidinyl amine), 9.8 (pyrazole NF |                                                                                       |  |

### **Mechanism of Action and Signaling Pathway**

**Ddan-MT** is a potent and selective inhibitor of ASK1. ASK1 is a key upstream kinase in the p38 and JNK MAPK signaling pathways, which are activated in response to a variety of cellular stresses, including oxidative stress, endoplasmic reticulum (ER) stress, and inflammatory cytokines.[1][2] Upon activation, ASK1 phosphorylates and activates MKK3/6 and MKK4/7, which in turn phosphorylate and activate p38 and JNK, respectively. The activation of these pathways leads to a cascade of downstream events, including the induction of inflammatory gene expression and apoptosis.

**Ddan-MT** acts as a type I kinase inhibitor, binding to the ATP-binding site of ASK1 in its active conformation. This competitive inhibition prevents the phosphorylation of downstream targets, thereby blocking the activation of the p38 and JNK pathways and mitigating stress-induced cellular damage.





Click to download full resolution via product page

Caption: **Ddan-MT** inhibits ASK1, blocking downstream p38/JNK signaling.

# Preclinical Pharmacology In Vitro Kinase Selectivity

The selectivity of **Ddan-MT** was assessed against a panel of 250 kinases. **Ddan-MT** demonstrated high selectivity for ASK1 with minimal off-target activity.

Table 2: Kinase Inhibition Profile of Ddan-MT



| Kinase | IC50 (nM) |
|--------|-----------|
| ASK1   | 5.2       |
| ASK2   | 350       |
| MAP3K1 | >10,000   |
| MEK1   | >10,000   |
| JNK1   | >10,000   |
| p38α   | >10,000   |

### **Cellular Activity**

The cellular potency of **Ddan-MT** was evaluated in a human renal proximal tubule epithelial cell line (HK-2) subjected to oxidative stress induced by hydrogen peroxide (H2O2).

Table 3: Cellular Activity of **Ddan-MT** in HK-2 Cells

| Assay                | Endpoint           | EC50 (nM) |
|----------------------|--------------------|-----------|
| p-p38 Inhibition     | Phospho-p38 levels | 25        |
| Caspase-3/7 Activity | Apoptosis          | 42        |
| Cell Viability       | MTT Assay          | 38        |

## In Vivo Efficacy in a Model of Renal Ischemia-Reperfusion Injury

The in vivo efficacy of **Ddan-MT** was tested in a murine model of renal ischemia-reperfusion injury (IRI). **Ddan-MT** was administered orally 30 minutes prior to reperfusion.

Table 4: In Vivo Efficacy of **Ddan-MT** in Renal IRI Model



| Treatment Group                | Dose (mg/kg, p.o.) | Serum Creatinine<br>(mg/dL) at 24h | Renal TUNEL+<br>Cells (%) |
|--------------------------------|--------------------|------------------------------------|---------------------------|
| Sham                           | Vehicle            | $0.4 \pm 0.1$                      | 2 ± 1                     |
| IRI + Vehicle                  | Vehicle            | 2.5 ± 0.4                          | 35 ± 5                    |
| IRI + Ddan-MT                  | 10                 | 1.2 ± 0.3                          | 15 ± 4                    |
| IRI + Ddan-MT                  | 30                 | 0.8 ± 0.2                          | 8 ± 3                     |
| *p < 0.01 vs. IRI +<br>Vehicle |                    |                                    |                           |

### **Pharmacokinetics**

The pharmacokinetic properties of **Ddan-MT** were evaluated in male Sprague-Dawley rats following a single oral dose of 10 mg/kg.

Table 5: Pharmacokinetic Parameters of **Ddan-MT** in Rats

| Parameter                | Value |
|--------------------------|-------|
| Tmax (h)                 | 1.5   |
| Cmax (ng/mL)             | 850   |
| AUC0-inf (ng·h/mL)       | 4200  |
| t1/2 (h)                 | 6.2   |
| Oral Bioavailability (%) | 45    |

# Experimental Protocols In Vitro Kinase Inhibition Assay

- Objective: To determine the IC50 of Ddan-MT against ASK1.
- Method: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay was used. Recombinant human ASK1 was incubated with a biotinylated peptide substrate and



ATP in the presence of varying concentrations of **Ddan-MT**. The reaction was stopped, and a europium-labeled anti-phospho-peptide antibody and streptavidin-allophycocyanin were added. The TR-FRET signal was measured, and IC50 values were calculated using a four-parameter logistic fit.

### Cell-Based p-p38 Inhibition Assay

- Objective: To determine the EC50 of **Ddan-MT** for the inhibition of p38 phosphorylation in cells.
- Method: HK-2 cells were pre-incubated with Ddan-MT for 1 hour, followed by stimulation with 500 μM H2O2 for 30 minutes. Cells were lysed, and the levels of phosphorylated p38 and total p38 were quantified using a sandwich ELISA. The ratio of p-p38 to total p38 was calculated, and EC50 values were determined.

### Murine Renal Ischemia-Reperfusion Injury Model

- Objective: To evaluate the in vivo efficacy of Ddan-MT.
- Method: Male C57BL/6 mice were anesthetized, and both renal pedicles were clamped for 30 minutes. **Ddan-MT** or vehicle was administered by oral gavage 30 minutes prior to clamp release. At 24 hours post-reperfusion, blood was collected for serum creatinine measurement, and kidneys were harvested for histological analysis (TUNEL staining for apoptosis).





Click to download full resolution via product page

Caption: Workflow for the in vivo renal ischemia-reperfusion injury study.

### **Summary and Future Directions**

**Ddan-MT** is a potent and selective ASK1 inhibitor with a favorable preclinical profile. It effectively blocks stress-induced p38 and JNK signaling, leading to reduced inflammation and apoptosis in both in vitro and in vivo models. The promising efficacy and pharmacokinetic properties of **Ddan-MT** warrant further investigation into its therapeutic potential for diseases



driven by ASK1-mediated pathology, such as chronic kidney disease, non-alcoholic steatohepatitis (NASH), and cardiovascular diseases. Future studies will focus on long-term toxicology and the evaluation of **Ddan-MT** in chronic disease models.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. mTOR signaling at a glance PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding the mTOR signaling pathway via mathematical modeling PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [chemical structure and properties of Ddan-MT].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12377472#chemical-structure-and-properties-of-ddan-mt]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com